1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid
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Overview
Description
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-cyanophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The compound’s structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares a similar cyclopropane ring structure.
Cyclopropanecarboxylic acid derivatives: Various derivatives of cyclopropanecarboxylic acid exhibit similar structural features and chemical properties.
Uniqueness
1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid is unique due to the presence of the 4-cyanophenylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclopropane-containing compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-cyanoanilino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-7-8-1-3-9(4-2-8)13-11(5-6-11)10(14)15/h1-4,13H,5-6H2,(H,14,15) |
InChI Key |
DLYCEBKHTLPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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